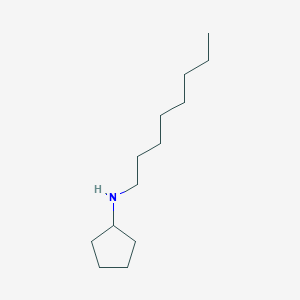
octahydro-1H-indole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-indole-1-carboximidamide is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and drugs This compound, in particular, is known for its unique structure, which includes a fully saturated indole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-1-carboximidamide typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole-1-carboximidamide under high pressure and temperature conditions. This process requires a suitable catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out in a solvent like ethanol or methanol to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-indole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The carboximidamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Octahydro-1H-indole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of octahydro-1H-indole-1-carboximidamide involves its interaction with various molecular targets. The carboximidamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group instead of a carboximidamide group.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
Octahydro-1H-indole-1-carboximidamide is unique due to its fully saturated indole ring and the presence of the carboximidamide group. This combination of features gives it distinct chemical reactivity and potential applications that differ from other indole derivatives. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide |
InChI |
InChI=1S/C9H17N3/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h7-8H,1-6H2,(H3,10,11) |
Clé InChI |
FZTAWHSKHRDTDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCN2C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)
![(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13240926.png)


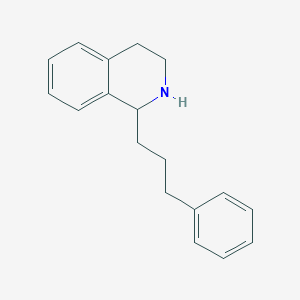
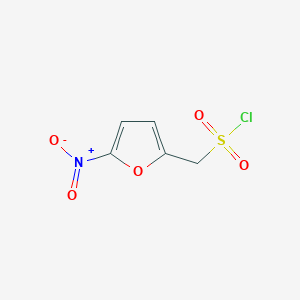

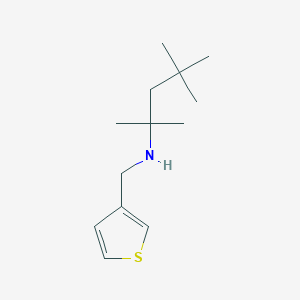
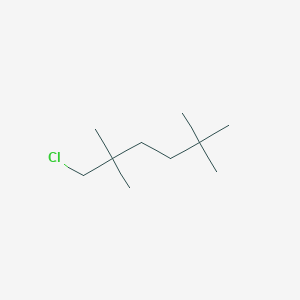
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13240949.png)



